molecular formula C18H22N6OS B11002919 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11002919
M. Wt: 370.5 g/mol
InChI Key: WARQAODHEZIQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two isopropyl groups at positions 1 and 4. The molecule also contains a 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene moiety linked via an E-configuration imine bond.

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H22N6OS/c1-9(2)14-7-12(13-8-19-24(10(3)4)15(13)20-14)16(25)21-18-23-22-17(26-18)11-5-6-11/h7-11H,5-6H2,1-4H3,(H,21,23,25)

InChI Key

WARQAODHEZIQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Acetophenone derivatives react with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in the presence of a base to form α,β-unsaturated ketones. For example, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one is synthesized via this method. Optimal conditions include refluxing in ethanol with sodium hydroxide, yielding intermediates in >85% purity.

Cyclization with Hydrazine Hydrate

The α,β-unsaturated ketone undergoes cyclization with hydrazine hydrate to form 4,5-dihydro-1H-pyrazole derivatives. In one protocol, refluxing in ethanol for 6–8 hours produces 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole with yields exceeding 90%.

Functionalization at the 1-Position

Introducing the propan-2-yl groups at the 1-position of the pyrazole ring requires alkylation. Using isopropyl bromide and a base like potassium carbonate in dimethylformamide (DMF) at 80°C achieves this substitution.

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is constructed via cyclocondensation of thioamide intermediates.

Thioamide Synthesis

Reaction of the pyrazolo[3,4-b]pyridine-4-carboxamide with Lawesson’s reagent or phosphorus pentasulfide converts the amide group into a thioamide. For instance, treating 1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide with Lawesson’s reagent in toluene under reflux yields the corresponding thioamide.

Cyclocondensation with Carbon Disulfide

The thioamide reacts with carbon disulfide in basic conditions to form the thiadiazole ring. A reported method involves refluxing the thioamide with carbon disulfide in ethanol containing sodium hydroxide, followed by acidification to precipitate the product. Yields range from 70–85% depending on the substituents.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the thiadiazole is introduced via nucleophilic substitution or cross-coupling reactions .

Nucleophilic Substitution

Using cyclopropylamine as a nucleophile, the chloro or bromo intermediate of the thiadiazole undergoes substitution. For example, 5-bromo-1,3,4-thiadiazol-2(3H)-one reacts with cyclopropylamine in the presence of triethylamine to yield the cyclopropyl derivative.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of a boronic ester-functionalized thiadiazole with cyclopropylboronic acid offers a alternative route. This method, though less common, provides higher regioselectivity.

Final Coupling and Optimization

The pyrazolo[3,4-b]pyridine and thiadiazole components are conjugated via amide bond formation .

Carboxamide Activation

The carboxylic acid group of the pyrazolo[3,4-b]pyridine is activated using coupling agents like HATU or EDCI. In a typical procedure, the acid is treated with HATU and DIPEA in DMF, followed by addition of the thiadiazole amine.

Reaction Conditions

Optimized conditions include maintaining a temperature of 0–5°C to minimize side reactions and using a 1.2:1 molar ratio of carboxamide to amine. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Analytical MethodKey FindingsSource
1H NMR^1 \text{H NMR}Pyrazoline protons at δ 3.17–3.32 ppm; thiadiazole NH at δ 10.24–10.52 ppm
13C NMR^{13}\text{C NMR}Carbonyl carbons at δ 165–170 ppm; cyclopropyl carbons at δ 8–12 ppm
HRMSMolecular ion peak at m/z 356.4 (calculated for C16H18N6OS)

Comparative Analysis of Synthetic Routes

A comparison of methodologies reveals trade-offs between yield, complexity, and scalability:

  • Route A (Stepwise Synthesis):

    • Yield: 62% overall

    • Steps: 7

    • Advantages: High purity at each stage.

  • Route B (Convergent Synthesis):

    • Yield: 78% overall

    • Steps: 5

    • Advantages: Fewer intermediates; faster execution.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form during cyclization. Using electron-withdrawing substituents (e.g., nitro groups) on the benzaldehyde component directs cyclization to the desired position.

Thiadiazole Ring Stability

The thiadiazole ring is prone to hydrolysis under acidic conditions. Conducting reactions at neutral pH and avoiding prolonged heating minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Target Compound* Analogue (CAS: 1219564-05-2)
Molecular Formula C₂₀H₂₄N₆OS (hypothetical) C₁₃H₁₇N₅OS₂
Molecular Weight (g/mol) ~428.5 (estimated) 323.44
LogP ~3.8 (predicted) 2.81
Boiling Point (°C) Not reported 471.7 ± 55.0
Density (g/cm³) Not reported 1.6 ± 0.1

Note: Values for the target compound are inferred due to lack of direct experimental data.

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C17H20N6OSC_{17}H_{20}N_{6}OS with a molecular weight of approximately 356.4 g/mol. The structural complexity includes a pyrazolo[3,4-b]pyridine core and a thiadiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H20N6OSC_{17}H_{20}N_{6}OS
Molecular Weight356.4 g/mol
CAS Number1282123-62-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole and pyrazole structures. These compounds have shown efficacy against various bacterial strains, including resistant strains.

Case Study: Antibacterial Properties

A study examined the antibacterial activity of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively. For instance, a derivative exhibited inhibition zones of 32 mm against Staphylococcus aureus and 27 mm against Escherichia coli at a concentration of 8 μg/disc .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiadiazoles are known for their ability to interact with cellular targets involved in cancer progression.

The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival. This interference can lead to apoptosis in cancer cells, making it a candidate for further development in oncology.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell linesOngoing studies
Enzyme InhibitionTargets enzymes related to cell proliferationOngoing studies

Synthesis and Evaluation

The synthesis of this compound involves multiple steps that enhance its biological activity through structural modifications. Research has shown that variations in substituents can significantly impact the activity profile of these compounds.

Key Findings from Synthesis Studies

  • Structural Modifications : Altering substituents on the thiadiazole ring has been shown to enhance antimicrobial activity.
  • Bioactivity Correlation : There is a direct correlation between structural features and biological activity, emphasizing the importance of careful design in drug development.

Future Directions

Continued research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the exact pathways affected by this compound.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including cyclization of the thiadiazole ring and coupling with the pyrazolo-pyridine core. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during cyclopropane group introduction minimizes side reactions .
  • Catalysts : Use of triethylamine or pyridine enhances coupling efficiency . Yields typically range from 23% to 27% in analogous compounds, but iterative optimization (e.g., microwave-assisted synthesis) can improve efficiency .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry of the thiadiazole and pyrazolo-pyridine moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±0.001 Da accuracy) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; gradients of acetonitrile/water are effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Focus on modifying substituents while retaining the thiadiazole-pyrazolo-pyridine scaffold:

  • Cyclopropyl group : Replace with bulkier substituents (e.g., benzyl, 4-fluorobenzyl) to assess steric effects on target binding .
  • Isopropyl groups : Substitute with electron-withdrawing groups (e.g., CF₃) to modulate electronic properties .
  • Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to improve metabolic stability . Example Analog Comparison :
Compound ModificationBiological Activity Change
Cyclopropyl → BenzylIncreased antimicrobial potency
Isopropyl → CF₃Enhanced enzyme inhibition

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Purity variations : Re-synthesize the compound using standardized protocols and re-test in parallel assays .
  • Assay conditions : Compare results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .
  • Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement .

Q. How can computational tools elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to proposed targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • Pharmacophore modeling : Identify critical interaction sites using Discovery Studio .

Q. What strategies ensure compound stability during long-term storage and experimental use?

  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation .
  • Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
  • Stability assays : Monitor degradation via LC-MS every 6 months; discard if purity drops below 90% .

Data-Driven Analysis

Q. How can thermal analysis (TGA/DSC) inform formulation development?

  • TGA : Reveals decomposition onset temperatures (>200°C suggests suitability for oral formulations) .
  • DSC : Detects polymorphic transitions; amorphous forms may enhance bioavailability .

Q. What in vitro and in vivo models are appropriate for preclinical evaluation?

  • In vitro :
  • Enzyme inhibition assays (IC₅₀ determination) for kinases or proteases .
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
    • In vivo :
  • Murine xenograft models for antitumor efficacy .
  • Pharmacokinetic studies in rats to assess bioavailability and half-life .

Conflict Resolution in Experimental Design

Q. How should researchers address variability in reported synthetic yields?

  • Reproducibility protocols : Document reaction parameters (e.g., stirring speed, inert gas flow) .
  • Scale-up challenges : Use continuous flow reactors for consistent mixing and heat transfer .

Q. What steps validate target engagement when mechanistic hypotheses conflict?

  • Biochemical assays : Measure direct binding via SPR or ITC .
  • Genetic validation : CRISPR-Cas9 knockout of putative targets to confirm phenotype rescue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.